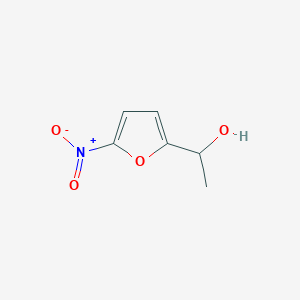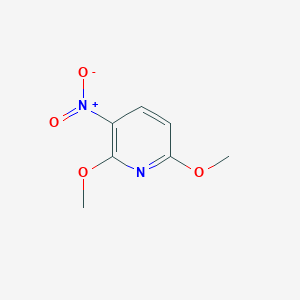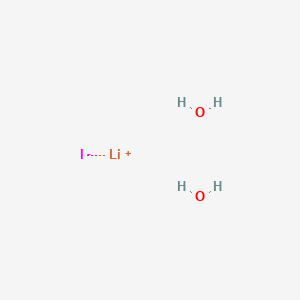
Lithium iodide dihydrate
Vue d'ensemble
Description
Lithium iodide dihydrate is a chemical compound composed of lithium, iodine, and water molecules. It is represented by the chemical formula LiI·2H₂O. This compound is known for its high solubility in water and various organic solvents. It appears as a white crystalline solid and is used in various applications, including organic synthesis and as an electrolyte in batteries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium iodide dihydrate can be synthesized through the neutralization reaction between lithium hydroxide and hydriodic acid. The reaction is as follows: [ \text{LiOH} + \text{HI} \rightarrow \text{LiI} + \text{H₂O} ] The resulting lithium iodide is then crystallized from an aqueous solution to obtain the dihydrate form .
Industrial Production Methods: In industrial settings, lithium iodide is often produced using the neutralization method due to its simplicity and cost-effectiveness. This involves reacting lithium carbonate or lithium hydroxide with hydriodic acid, followed by evaporation and concentration to obtain lithium iodide . Another method involves electrodialysis metathesis, which offers a cleaner production process with lower energy consumption .
Types of Reactions:
Oxidation: Lithium iodide can undergo oxidation when exposed to air, forming iodine and lithium hydroxide. [ 4\text{LiI} + \text{O₂} \rightarrow 2\text{I₂} + 2\text{Li₂O} ]
Reduction: Lithium iodide can act as a reducing agent in various chemical reactions.
Substitution: Lithium iodide is used in nucleophilic substitution reactions, such as the conversion of methyl esters to carboxylic acids. [ \text{RCO₂CH₃} + \text{LiI} \rightarrow \text{RCO₂Li} + \text{CH₃I} ]
Common Reagents and Conditions: Common reagents used with lithium iodide include hydriodic acid, lithium hydroxide, and lithium carbonate. Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: Major products formed from reactions involving lithium iodide include lithium hydroxide, iodine, and various organic compounds depending on the specific reaction .
Applications De Recherche Scientifique
Lithium iodide dihydrate has several scientific research applications:
Mécanisme D'action
The mechanism of action of lithium iodide dihydrate involves its ability to participate in redox reactions. In lithium-oxygen batteries, lithium iodide acts as a redox mediator, facilitating the formation of lithium hydroxide and improving the kinetics during the charging process . The compound’s ability to cleave carbon-oxygen bonds is attributed to its nucleophilic iodide ion, which attacks the carbon atom in esters and other organic compounds .
Comparaison Avec Des Composés Similaires
- Lithium fluoride (LiF)
- Lithium chloride (LiCl)
- Lithium bromide (LiBr)
- Lithium astatide (LiAt)
Comparison: Lithium iodide dihydrate is unique among lithium halides due to its high solubility in water and organic solvents, making it particularly useful in various chemical reactions and applications. Unlike lithium fluoride and lithium chloride, lithium iodide can undergo oxidation to form iodine, which is useful in specific synthetic applications .
Propriétés
IUPAC Name |
lithium;iodide;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.Li.2H2O/h1H;;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZGJLYTRBYTLM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4ILiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635631 | |
| Record name | Lithium iodide--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17023-25-5 | |
| Record name | Lithium iodide--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)


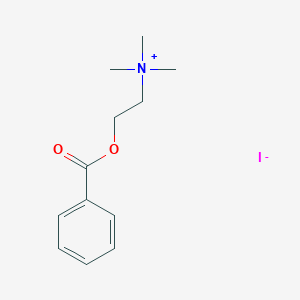
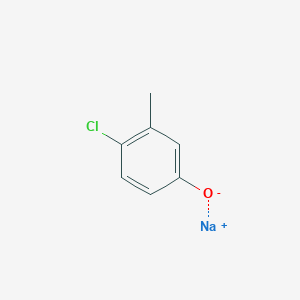
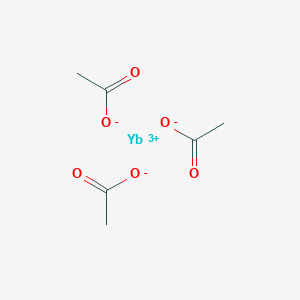

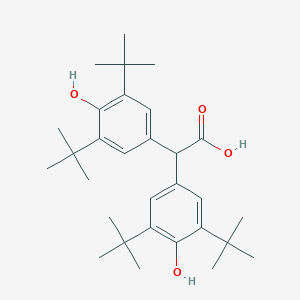
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
